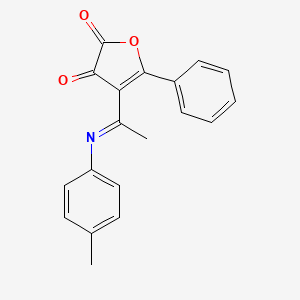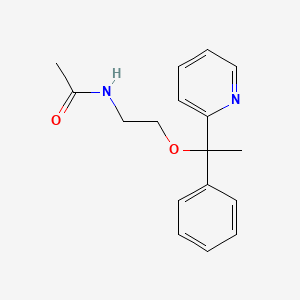
N,N-Didesmethyl-N-acetyldoxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didesmethyl-N-acetyldoxylamine: is a chemical compound with the molecular formula C17H20N2O2 . It is a derivative of doxylamine, a first-generation antihistamine commonly used as a sleep aid and for allergy relief. The compound is characterized by its racemic stereochemistry and has a molecular weight of 284.3529 g/mol .
Análisis De Reacciones Químicas
N,N-Didesmethyl-N-acetyldoxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Didesmethyl-N-acetyldoxylamine has several applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of reaction mechanisms and pathways.
Biology: It is used in studies related to its parent compound, doxylamine, to understand its biological effects and interactions.
Medicine: Research is conducted to explore its potential therapeutic effects and safety profile.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of N,N-Didesmethyl-N-acetyldoxylamine is not well-documented. it is likely to interact with similar molecular targets as doxylamine, such as histamine receptors. The pathways involved would include the inhibition of histamine activity, leading to its antihistamine effects .
Comparación Con Compuestos Similares
N,N-Didesmethyl-N-acetyldoxylamine can be compared with other similar compounds, such as:
Doxylamine: The parent compound, commonly used as an antihistamine and sleep aid.
Diphenhydramine: Another first-generation antihistamine with similar uses.
Chlorpheniramine: A first-generation antihistamine used for allergy relief.
This compound is unique due to its specific structural modifications, which may result in different pharmacological properties .
Propiedades
Número CAS |
97143-67-4 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14(20)18-12-13-21-17(2,15-8-4-3-5-9-15)16-10-6-7-11-19-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
Clave InChI |
KBRKOHNZOGAGHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


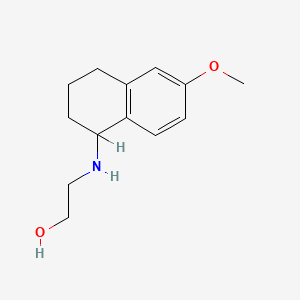

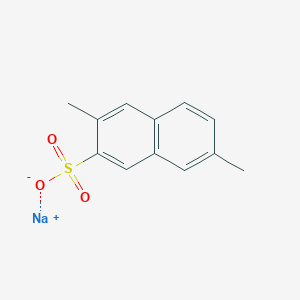
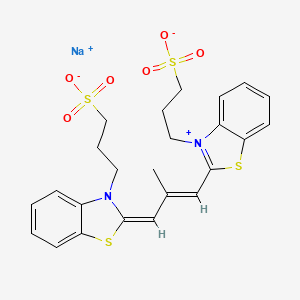
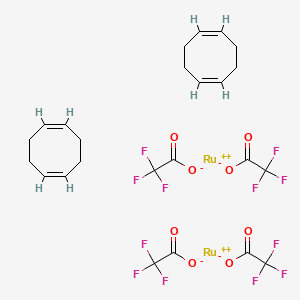
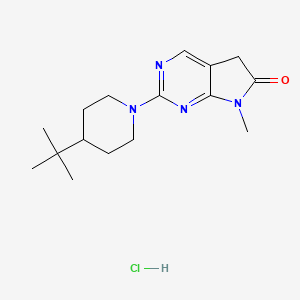
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
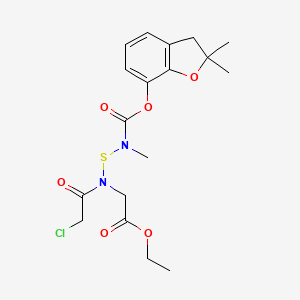

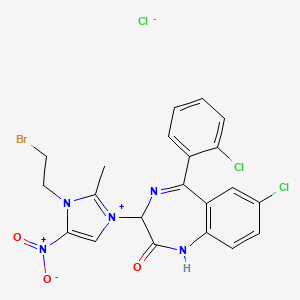
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
